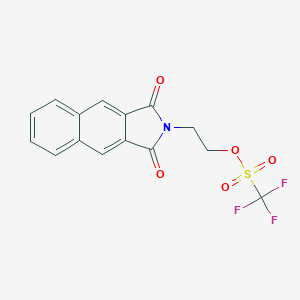

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate

Description

The exact mass of the compound 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(1,3-dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO5S/c16-15(17,18)25(22,23)24-6-5-19-13(20)11-7-9-3-1-2-4-10(9)8-12(11)14(19)21/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCKBLUPFMXLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCOS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155966 | |

| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128651-50-3 | |

| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128651503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, a significant compound utilized as a reactive fluorescent labeling agent for carboxylic acids in high-performance liquid chromatography (HPLC) and as a valuable probe in biological systems.[1][2] The synthesis is presented as a two-step process, beginning with the formation of an N-hydroxyethyl intermediate, followed by the triflation of the primary alcohol. This document is intended for researchers and professionals in drug development and chemical synthesis, offering not just a methodology, but the causal, mechanistic reasoning behind the procedural choices to ensure robust and reproducible outcomes.

Strategic Overview & Mechanistic Principles

The synthesis of the target compound, 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, is logically approached in two distinct stages. This strategy ensures high conversion and simplifies purification by isolating a stable intermediate.

-

Step 1: Imide Formation. The synthesis commences with the condensation of 2,3-naphthalic anhydride with 2-aminoethanol (ethanolamine). This reaction is a classic nucleophilic acyl substitution where the primary amine of ethanolamine attacks one of the carbonyl carbons of the anhydride ring. The ring opens to form a carboxylate-amide intermediate, which rapidly undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring of N-(2-hydroxyethyl)-2,3-naphthalimide. Acetic acid is employed as a solvent and catalyst, facilitating the dehydration step.

-

Step 2: O-Triflation. The second stage involves the conversion of the primary alcohol in the N-(2-hydroxyethyl)-2,3-naphthalimide intermediate into a trifluoromethanesulfonate (triflate) group. The triflate is an excellent leaving group, making the final product a highly reactive agent for labeling nucleophiles like carboxylic acids.[1] This transformation is achieved using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA).[3] The base serves two critical functions: it neutralizes the highly acidic trifluoromethanesulfonic acid byproduct generated during the reaction and can facilitate the deprotonation of the alcohol, enhancing its nucleophilicity. The reaction is performed at a reduced temperature (0 °C) to control the high reactivity of the triflic anhydride and minimize potential side reactions.[4]

Experimental Workflow: A Visual Guide

The following diagram outlines the complete synthetic pathway from commercially available starting materials to the final product.

Caption: Visual workflow for the two-step synthesis of the target compound.

Detailed Synthesis Protocol

Safety Precaution: This synthesis must be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) is mandatory. Trifluoromethanesulfonic anhydride is extremely corrosive and reacts violently with water; handle with extreme care. Dichloromethane is a volatile solvent and a suspected carcinogen.

Part A: Synthesis of N-(2-hydroxyethyl)-2,3-naphthalimide

This procedure is based on established methods for the condensation of anhydrides with primary amines.[5]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 2,3-Naphthalic Anhydride | 198.17 | 5.00 g | 25.23 | 1.0 |

| 2-Aminoethanol | 61.08 | 1.70 mL (1.73 g) | 28.31 | 1.12 |

| Glacial Acetic Acid | 60.05 | 50 mL | - | - |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-naphthalic anhydride (5.00 g, 25.23 mmol).[6]

-

Add glacial acetic acid (50 mL) to the flask.

-

While stirring, add 2-aminoethanol (1.70 mL, 28.31 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. The initial suspension should gradually become a clear, homogeneous solution.

-

After 4 hours, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration, washing thoroughly with deionized water (3 x 50 mL) to remove residual acetic acid.

-

Dry the collected solid in a vacuum oven at 60 °C overnight to yield N-(2-hydroxyethyl)-2,3-naphthalimide as a solid. The expected yield is typically high for this type of condensation reaction.

Part B: Synthesis of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate

This protocol is adapted from standard and reliable procedures for the triflation of primary alcohols.[3][4]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| N-(2-hydroxyethyl)-2,3-naphthalimide | 241.24 | 4.00 g | 16.58 | 1.0 |

| Dichloromethane (DCM), anhydrous | 84.93 | 80 mL | - | - |

| Pyridine, anhydrous | 79.10 | 2.67 mL (33.16 mmol) | 33.16 | 2.0 |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | 282.14 | 3.33 mL (5.61 g) | 19.89 | 1.2 |

Step-by-Step Procedure:

-

Dissolve the N-(2-hydroxyethyl)-2,3-naphthalimide intermediate (4.00 g, 16.58 mmol) in anhydrous dichloromethane (80 mL) in a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Cool the solution to 0 °C using an ice-water bath.

-

Under a nitrogen atmosphere, add anhydrous pyridine (2.67 mL, 33.16 mmol) to the cooled solution via syringe.[4]

-

Slowly add trifluoromethanesulfonic anhydride (3.33 mL, 19.89 mmol) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The addition is exothermic.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 50 mL of cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold 1 M HCl (2 x 40 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (1 x 40 mL), and finally brine (1 x 40 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue should be purified by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, as a solid.[4][7]

Process Validation and Troubleshooting

-

Monitoring Reaction Progress: Both reaction steps can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Incomplete Imide Formation: If the first reaction does not go to completion, extending the reflux time or adding a slight excess of 2-aminoethanol may be beneficial. Ensure the acetic acid used is glacial (anhydrous) as water can inhibit the final dehydration step.

-

Purification of the Triflate: The final product is highly reactive. During workup and purification, it is crucial to use cold solutions to prevent hydrolysis of the triflate group. Over-purification on silica gel can sometimes lead to decomposition; it is advisable to use a quick flash chromatography protocol.

-

Low Yield in Triflation: This can result from moisture in the reagents or solvent, which will consume the triflic anhydride. Ensure all glassware is oven-dried and reagents are anhydrous. Insufficient base can also lead to low yields as the acidic byproduct can promote side reactions.

Conclusion

This guide outlines a robust and mechanistically sound two-step synthesis for 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate. By first forming the stable N-(2-hydroxyethyl)-2,3-naphthalimide intermediate and subsequently performing a controlled O-triflation, this protocol provides a reliable pathway for obtaining this valuable chemical probe. The provided procedural details, mechanistic insights, and troubleshooting advice are designed to empower researchers to achieve a successful synthesis.

References

-

Organic Chemistry Portal. Alcohol to Triflate - Common Conditions. Available at: [Link]

-

Nenajdenko, V. G., et al. (1997). Oxidative Properties of Triflic Anhydride. Oxidation of Alcohols and Sulfides. The Journal of Organic Chemistry, 62(10), 3374–3381. Available at: [Link]

-

ResearchGate. Trifluoromethanesulfonic Anhydride | Request PDF. Available at: [Link]

-

Nenajdenko, V. G., et al. (1997). Oxidative Properties of Triflic Anhydride. Oxidation of Alcohols and Sulfides. ACS Publications. Available at: [Link]

-

Common Organic Chemistry. Alcohol to Triflate - Trifluoromethanesulfonic anhydride (Tf2O). Available at: [Link]

-

PubChem. 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | C15H10F3NO5S | CID 124968. Available at: [Link]

-

Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. Available at: [Link]

-

Royal Society of Chemistry. (2022). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. RSC Publishing. Available at: [Link]

Sources

- 1. Buy 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | 128651-50-3 [smolecule.com]

- 2. 2-(2,3-NAPHTHALIMINO)ETHYL TRIFLUOROMETHANESULFONATE | 128651-50-3 [chemicalbook.com]

- 3. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 4. Alcohol to Triflate - Trifluoromethanesulfonic anhydride (Tf2O) [commonorganicchemistry.com]

- 5. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. biosynth.com [biosynth.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Mechanism of Action of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is a bifunctional chemical entity engineered with two distinct moieties: a planar naphthalimide core and a highly reactive ethyl trifluoromethanesulfonate (triflate) group. This guide posits a dual mechanism of action rooted in well-established chemical principles. The naphthalimide scaffold is proposed to act as a targeting chasses, facilitating non-covalent interactions with macromolecules, primarily through DNA intercalation.[1][2][3][4] Concurrently, the ethyl triflate group serves as a potent electrophilic "warhead," poised for covalent modification of biological nucleophiles.[5][6] The triflate is an exceptional leaving group, rendering the terminal ethyl carbon highly susceptible to nucleophilic attack from residues within proteins (e.g., Cys, His, Lys) or sites on DNA bases.[7][8][9] This guide will deconstruct this proposed mechanism and provide a comprehensive framework of experimental protocols to rigorously validate and characterize the compound's biological activity.

Introduction: A Bifunctional Design

The rational design of bioactive molecules often involves the integration of distinct chemical functionalities to achieve a specific biological outcome. 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate exemplifies this approach. Its structure comprises:

-

A Naphthalimide Core: 1,8-naphthalimide derivatives are a well-documented class of compounds with diverse applications in chemistry and biology.[1] Their planar, aromatic nature allows them to insert between the base pairs of DNA, a process known as intercalation.[3][4][10][11] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which has made them valuable scaffolds in anticancer drug development.[12][13][14] Furthermore, their inherent fluorescence provides a convenient method for tracking their cellular localization.[1][15]

-

An Ethyl Trifluoromethanesulfonate Effector: The trifluoromethanesulfonate (triflate) group is one of the most effective leaving groups in organic chemistry.[7][9] Its conjugate acid, triflic acid, is a superacid, meaning the triflate anion is exceptionally stable.[7] This stability makes alkyl triflates, such as the one in this compound, extremely reactive electrophiles in nucleophilic substitution (SN2) reactions.[7] This high reactivity suggests a primary role as an alkylating agent, capable of forming stable covalent bonds with biological macromolecules.[5][16]

Based on this structural analysis, the compound's mechanism of action is hypothesized to be a two-step process: initial targeting and binding via the naphthalimide moiety, followed by irreversible covalent modification by the ethyl triflate group.

Proposed Mechanism of Action: Targeted Covalent Modification

The core hypothesis is that 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate acts as a targeted covalent inhibitor or chemical probe .

-

Target Recognition & Binding (The "Zip Code"): The planar naphthalimide ring system is expected to non-covalently interact with biological structures. A primary candidate for this interaction is DNA, where the naphthalimide can intercalate into the helical structure through π-π stacking interactions with the base pairs.[2][11] This binding localizes the molecule within the nucleus, increasing the effective concentration near potential DNA and protein targets.

-

Covalent Alkylation (The "Warhead"): Once localized, the highly electrophilic ethyl group is attacked by a nearby biological nucleophile. The excellent leaving group ability of triflate facilitates this reaction.[7] Potential nucleophilic targets include:

-

Protein Residues: The side chains of amino acids such as cysteine (thiol), histidine (imidazole), and lysine (amine) are potent nucleophiles known to be targeted by electrophiles.[5][6][17] Covalent modification of a critical residue can irreversibly inhibit enzyme activity or disrupt protein-protein interactions.

-

DNA Bases: Nucleophilic sites on DNA bases (e.g., N7 of guanine) can also be alkylated, leading to DNA damage, triggering cell cycle arrest and apoptosis.[4]

-

This dual mechanism suggests the compound could have potent biological effects, such as cytotoxicity in cancer cell lines, stemming from either DNA damage, inhibition of key cellular enzymes, or both.[12][13]

Experimental Validation Framework

To rigorously test this proposed mechanism, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to confirm the compound's reactivity, identify its molecular targets, and characterize its cellular effects.

Protocol: Confirmation of Electrophilic Reactivity

Objective: To confirm that the ethyl triflate moiety is a reactive electrophile capable of alkylating a model nucleophile.

Methodology: Glutathione (GSH) Adduct Formation Assay

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate in anhydrous DMSO.

-

Prepare a 100 mM stock solution of reduced glutathione (GSH) in a 50 mM phosphate buffer (pH 7.4).

-

-

Reaction:

-

In a microcentrifuge tube, combine 440 µL of phosphate buffer, 50 µL of the 100 mM GSH stock (final concentration: 10 mM), and 10 µL of the 10 mM compound stock (final concentration: 200 µM).

-

Prepare a control reaction without GSH.

-

Incubate the reactions at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Analysis by LC-MS:

-

At each time point, quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

-

Centrifuge to pellet any precipitate.

-

Analyze the supernatant by reverse-phase liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Interpretation:

-

Monitor the disappearance of the parent compound's mass (m/z = 374.02 for [M+H]⁺).

-

Search for the appearance of the expected GSH-adduct mass (m/z = 532.11 for [M(ethyl-naphthalimide)+GSH+H]⁺). The formation of this new mass confirms the compound's ability to alkylate the thiol group of GSH.

-

Protocol: Proteome-Wide Target Identification

Objective: To identify the specific proteins that are covalently modified by the compound in a complex biological system.

Methodology: Chemoproteomic Target Identification via "Click Chemistry"

Rationale: This advanced method uses a modified version of the compound containing a bio-orthogonal handle (like an alkyne) for target enrichment and identification.[18][19][20]

-

Probe Synthesis: Synthesize an analog of the compound where a terminal alkyne is incorporated, for example, on the naphthalimide ring. This creates an "alkyne-probe."

-

Cellular Labeling:

-

Treat cultured cells (e.g., a relevant cancer cell line) with the alkyne-probe at various concentrations for a defined period.

-

Include a control where cells are pre-treated with a large excess of the original, unmodified compound before adding the alkyne-probe. This competition experiment will validate that the probe binds to the same targets.

-

-

Cell Lysis and "Click" Reaction:

-

Enrichment and Digestion:

-

Use streptavidin-coated beads to enrich the biotin-tagged proteins, pulling them out of the complex lysate.[19]

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Perform an on-bead tryptic digest to cleave the captured proteins into smaller peptides.

-

-

LC-MS/MS Analysis and Protein Identification:

-

Analyze the resulting peptide mixture by high-resolution tandem mass spectrometry (LC-MS/MS).

-

Use a proteomics database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.

-

-

Data Interpretation:

Protocol: Characterization of Cellular Phenotype

Objective: To determine the functional consequences of target engagement in a cellular context.

Methodology: DNA Damage and Apoptosis Assay

-

Cell Treatment:

-

Plate a relevant cell line (e.g., HeLa, MCF-7) at an appropriate density.

-

Treat cells with a dose-response curve of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate for 24-48 hours.

-

-

Western Blot Analysis:

-

Lyse the cells and quantify total protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key markers of the DNA damage response (e.g., phospho-H2AX, p53) and apoptosis (e.g., cleaved Caspase-3, cleaved PARP).

-

Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

-

-

Data Interpretation:

-

An increase in phospho-H2AX indicates the induction of DNA double-strand breaks, supporting DNA as a target.

-

An increase in cleaved Caspase-3 and cleaved PARP indicates the activation of the apoptotic cascade, confirming the compound's cytotoxic effect.

-

Data Presentation and Visualization

Quantitative Data Summary

| Assay Type | Parameter | Hypothetical Value | Implication |

| Cell Viability (MCF-7) | IC₅₀ (72h) | 1.5 µM | Potent cytotoxic activity |

| GSH Reactivity | Half-life (t₁/₂) | 45 minutes | Moderate to high electrophilic reactivity |

| Target Identification | Top Protein Hit | Topoisomerase IIα | Suggests a dual mechanism of DNA intercalation and direct enzyme alkylation |

| DNA Damage | p-H2AX Induction | 10-fold at 5 µM | Strong induction of DNA damage response |

Visualizations (Graphviz)

Caption: A two-step mechanism involving initial DNA intercalation followed by covalent protein alkylation.

Caption: Workflow for identifying protein targets of covalent probes using chemical proteomics.

Caption: Simplified signaling cascade initiated by compound-induced DNA damage, leading to apoptosis.

Conclusion and Future Directions

The chemical structure of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate strongly implies a dual mechanism of action characterized by initial macromolecular targeting via its naphthalimide core and subsequent covalent modification via its highly reactive ethyl triflate group. The proposed experimental framework provides a robust strategy to deconstruct this mechanism, from confirming its fundamental chemical reactivity to identifying its specific cellular targets and downstream functional consequences.

Future research should focus on the synthesis of the proposed alkyne-probe to definitively map the compound's interactome. Identifying specific protein targets could reveal novel therapeutic vulnerabilities and pave the way for the rational design of more selective and potent second-generation compounds. Understanding the balance between DNA damage and specific protein inhibition will be critical to fully elucidating its biological impact and potential as a chemical probe or therapeutic lead.

References

-

Bar-Peled, L., et al. (2017). A Targetable Cysteine Residue in the Malic Enzyme ME1 Is a Main Cellular Target of the Natural Product Fumarate. Cell Chemical Biology, 24(3), 303-308. [Link]

-

Bureš, F. (2019). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Organic & Biomolecular Chemistry, 17(4), 629-649. [Link]

-

Hacker, S. M., et al. (2017). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 38, 1-8. [Link]

-

Kamal, A., et al. (2015). Synthesis of naphthalimide derivatives with potential anticancer activity, their comparative ds- and G-quadruplex-DNA binding studies and related biological activities. Bioorganic & Medicinal Chemistry, 23(15), 4847-4856. [Link]

-

Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 24(2), 96-116. [Link]

-

Khan, I., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 29(1), 245. [Link]

-

Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148-153. [Link]

-

Patil, S. A., et al. (2021). Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Advances, 11(52), 32963-32977. [Link]

-

Liebler, D. C., & Gu, J. (2008). Protein Damage by Reactive Electrophiles: Targets and Consequences. Chemical Research in Toxicology, 21(1), 117-128. [Link]

-

Tandon, R., et al. (2017). 1,8-Naphthalimide: A potent DNA intercalator and target for cancer therapy. The Chemical Record, 17(10), 956-993. [Link]

-

Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153. [Link]

-

Kamal, A., et al. (2025). 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review. Molecular Diversity. [Link]

-

Koniev, O., & Wagner, A. (2015). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 137(49), 15312-15328. [Link]

-

Marto, J. A., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 25(1), 84-94. [Link]

-

Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148-153. [Link]

-

ChemPro Innovations. (n.d.). Chemoproteomic Analysis of Covalent Drug Target. Retrieved from [Link]

-

Walczak, K., & Gondela, A. (2018). l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017. European Journal of Medicinal Chemistry, 159, 205-222. [Link]

-

Singh, A., et al. (2025). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Organic & Biomolecular Chemistry. [Link]

-

Lesiak, A., et al. (2021). Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity. Molecules, 26(16), 4967. [Link]

-

Götze, S., et al. (2023). Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Triflate. Retrieved from [Link]

-

Vasella, A., & D'Annessa, I. (2011). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Helvetica Chimica Acta, 94(10), 1779-1792. [Link]

-

Pearson+. (2024). A trifluoromethanesulfonate (triflate) can be used in a manner similar to a halide as a leaving group. Retrieved from [Link]

-

Wirth, T. (2000). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Helvetica Chimica Acta, 83(7), 1579-1593. [Link]

-

PubChem. (n.d.). 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate. Retrieved from [Link]

-

Funabiki, K., et al. (2003). Synthesis and Reactions of (2,2,2‐Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. European Journal of Organic Chemistry, 2003(21), 4165-4170. [Link]

Sources

- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent protein modification: the current landscape of residue-specific electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Triflate - Wikipedia [en.wikipedia.org]

- 8. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of naphthalimide derivatives with potential anticancer activity, their comparative ds- and G-quadruplex-DNA binding studies and related biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]

- 14. mdpi.com [mdpi.com]

- 15. Buy 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | 128651-50-3 [smolecule.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. genesandcancer.com [genesandcancer.com]

- 19. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chempro-innovations.com [chempro-innovations.com]

- 21. longdom.org [longdom.org]

physical and chemical properties of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate

An In-Depth Technical Guide to 2-(2,3-Naphthalimino)ethyl Trifluoromethanesulfonate (2-NTF)

Executive Summary

This technical guide provides a comprehensive overview of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, a bifunctional molecule of significant interest in chemical biology, drug development, and analytical sciences. The compound uniquely combines the robust fluorescent properties of the naphthalimide scaffold with the exceptional reactivity of the trifluoromethanesulfonate (triflate) leaving group. This dual nature makes it a powerful tool for the derivatization and sensitive detection of carboxylic acids and other nucleophiles. This document details its core physical and chemical properties, synthesis, and mechanisms of action, and provides field-proven protocols for its application, aimed at researchers, scientists, and drug development professionals.

Introduction: A Molecule of Dual Functionality

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, commonly referred to as 2-NTF, is a specialized organic reagent designed for high-sensitivity analysis. Its architecture is a deliberate fusion of two key moieties:

-

The 2,3-Naphthalimide Core: A planar, tricyclic aromatic system renowned for its high quantum yield fluorescence.[1][2] Naphthalimide derivatives are extensively used as fluorescent probes, DNA intercalators, and scaffolds for therapeutically active compounds, including anti-inflammatory and anti-tumor agents.[1][2][3][4][5]

-

The Ethyl Trifluoromethanesulfonate Group: This component features one of the most potent leaving groups used in organic chemistry—the triflate anion.[6][7] Its extreme stability and rapid departure facilitate highly efficient nucleophilic substitution reactions under mild conditions.[6][8]

The synergy between these two components positions 2-NTF as a premier derivatizing agent. It covalently labels target molecules, such as carboxylic acids, with a stable and highly fluorescent tag, enabling their detection at very low concentrations using techniques like High-Performance Liquid Chromatography (HPLC).[9][10] Its applications span metabolomics, lipidomics, and the characterization of drug metabolites.[9]

Molecular Structure and Core Properties

The compound's structure underpins its function, providing both a site for reaction and a means for detection.

Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 2-(1,3-dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate[11] |

| Common Synonyms | 2-NTF, 2-Nie-tfms, 2-(2,3-Naphthalimino)ethyl triflate |

| CAS Number | 128651-50-3[10][12] |

| Molecular Formula | C₁₅H₁₀F₃NO₅S[9][11] |

| Molecular Weight | 373.3 g/mol [11] |

| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCOS(=O)(=O)C(F)(F)F[11][12] |

Computed Physical Properties

The following properties have been computationally derived and provide estimations for handling and experimental design.

| Computed Property | Value | Source |

| XLogP3 | 2.8 | PubChem[11] |

| Hydrogen Bond Donor Count | 0 | PubChem[11] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[11] |

| Rotatable Bond Count | 4 | PubChem[11] |

| Exact Mass | 373.02317808 Da | PubChem[11] |

| Topological Polar Surface Area | 89.1 Ų | PubChem[11] |

Stability and Storage

Storage Conditions: Due to the high reactivity of the alkyl triflate group, 2-NTF must be protected from nucleophiles, including atmospheric moisture. The recommended storage condition is at or below -15°C in a dry, inert atmosphere.[12] Hydrolysis can occur, cleaving the triflate group and rendering the reagent inactive.

The Chemistry of the Constituent Moieties

A deep understanding of 2-NTF requires an appreciation for the distinct chemical personalities of its two core components.

The Naphthalimide Core: A Versatile Fluorophore and Bioactive Scaffold

The naphthalimide ring system is a privileged structure in medicinal and materials chemistry. Its rigid, planar geometry allows for effective π-π stacking interactions, a property that enables it to intercalate with DNA, forming the basis for certain anticancer agents.[1][4][5] Furthermore, the extensive π-conjugated system is an excellent chromophore and fluorophore. Substitutions on the aromatic ring can tune its photophysical properties, making it a versatile platform for developing fluorescent probes for biological imaging and sensing applications.[3][9]

The Trifluoromethanesulfonate (Triflate) Group: An Elite Leaving Group

The triflate group (-OTf) is considered a "super" leaving group, far superior to more common groups like tosylates, mesylates, or halides.[7] Its exceptional ability to depart during a nucleophilic substitution reaction stems from the profound stability of the resulting triflate anion (CF₃SO₃⁻).

Causality behind Triflate's Reactivity:

-

Resonance Stabilization: The negative charge on the anion is delocalized across three oxygen atoms, spreading the charge density and increasing stability.[6]

-

Inductive Effect: The three fluorine atoms exert a powerful electron-withdrawing inductive effect through the sulfur atom. This further stabilizes the negative charge on the oxygen atoms and makes the parent triflic acid (CF₃SO₃H) a "superacid," one of the strongest known acids.[6][7]

A better leaving group corresponds to a more stable anion (and a stronger conjugate acid). This principle explains the observed reactivity order: Triflate > Tosylate > Mesylate.[7] This high reactivity ensures that reactions with even weak nucleophiles proceed rapidly and efficiently, often at room temperature.[6]

Synthesis and Characterization

General Synthesis Pathway

The synthesis of 2-NTF is a multi-step process that builds the molecule logically from its constituent parts.[9] The pathway typically involves the formation of an N-alkyated naphthalimide followed by the introduction of the highly reactive triflate group in the final step to avoid premature degradation.

Spectroscopic Characterization: A Predictive Analysis

While specific spectral data must be acquired empirically, the structure of 2-NTF allows for a confident prediction of its key spectroscopic features, which are crucial for its quality control and identification.

| Spectroscopy | Expected Key Signals |

| ¹H NMR | - Aromatic protons (multiplets) in the naphthalene region (~7.5-8.5 ppm).- Two distinct triplets for the ethyl linker (-N-CH₂-CH₂-O-), likely around 4.0-4.5 ppm, demonstrating characteristic coupling. |

| ¹³C NMR | - Carbonyl carbons of the imide (~165 ppm).- Multiple signals for the aromatic carbons.- Signals for the two ethyl carbons.- A quartet for the trifluoromethyl carbon (~118 ppm) due to strong ¹J C-F coupling. |

| ¹⁹F NMR | - A sharp singlet around -74 ppm, characteristic of the CF₃SO₂R group.[13] |

| IR Spectroscopy | - Strong C=O stretching vibrations for the imide (~1700-1750 cm⁻¹).- Strong S=O asymmetric and symmetric stretching (~1420 cm⁻¹ and ~1210 cm⁻¹).- Strong C-F stretching bands (~1250-1140 cm⁻¹).- Aromatic C=C and C-H stretching. |

| Mass Spectrometry (ESI+) | - A prominent molecular ion peak [M+H]⁺ or [M+Na]⁺.- Characteristic fragmentation pattern showing loss of the triflate group (SO₃CF₃) or the entire triflyloxy group (OSO₂CF₃). |

Chemical Reactivity and Core Applications

The primary utility of 2-NTF lies in its role as a derivatization agent driven by the reactivity of the triflate group.

Mechanism of Action: Sₙ2 Reaction with Carboxylates

2-NTF reacts with carboxylate anions via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the triflate group. The triflate group departs, and a stable ester bond is formed, covalently linking the naphthalimide fluorophore to the target molecule.

Experimental Protocol: Fluorescent Labeling of Carboxylic Acids for HPLC Analysis

This protocol outlines a self-validating workflow for the derivatization of a generic carboxylic acid analyte in a non-aqueous solvent.

Objective: To covalently label a carboxylic acid with the 2-NTF fluorescent tag for sensitive HPLC-fluorescence detection.

Materials:

-

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate (2-NTF)

-

Carboxylic acid sample

-

Anhydrous Acetonitrile (MeCN)

-

A non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA)

-

HPLC system with a fluorescence detector (Excitation: ~330 nm, Emission: ~390 nm, Note: optimal wavelengths should be empirically determined)

Methodology:

-

Sample Preparation (Analyte Solution):

-

Accurately prepare a stock solution of the carboxylic acid sample in anhydrous acetonitrile. A typical concentration is 1 mg/mL, which can be serially diluted to create standards for a calibration curve.

-

Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents without interfering with the Sₙ2 reaction. Anhydrous conditions are critical to prevent hydrolysis of 2-NTF.

-

-

Reagent Preparation (2-NTF Solution):

-

Prepare a solution of 2-NTF in anhydrous acetonitrile. A 1.5 to 2-fold molar excess relative to the analyte is typically sufficient.

-

Causality: Using a slight excess of the labeling reagent drives the reaction to completion, ensuring maximum derivatization of the analyte.

-

-

Derivatization Reaction:

-

In a clean, dry vial, combine 100 µL of the analyte solution with the calculated volume of the 2-NTF solution.

-

Add a small molar excess (relative to the analyte) of DIPEA.

-

Causality: The base (DIPEA) is essential to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion, which is the active species in the Sₙ2 reaction. DIPEA is sterically hindered and non-nucleophilic, so it does not compete with the analyte by reacting with 2-NTF.

-

Vortex the mixture gently and incubate at a controlled temperature (e.g., 60 °C) for 30-60 minutes. The optimal time and temperature should be determined experimentally.

-

-

Reaction Quenching and Sample Preparation for HPLC:

-

After incubation, cool the reaction vial to room temperature.

-

Quench the reaction by adding a small amount of a primary amine-containing reagent (e.g., a solution of glycine) to consume any unreacted 2-NTF.

-

Dilute the sample with the HPLC mobile phase to an appropriate concentration for injection.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Causality: Quenching prevents further reaction and removes the highly reactive 2-NTF, which could otherwise interfere with the analysis. Filtering protects the HPLC column from particulate matter.

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Monitor the elution profile using the fluorescence detector set to the appropriate excitation and emission wavelengths for the naphthalimide tag.

-

The derivatized product will be a new, highly fluorescent peak with a longer retention time than the original acid. Quantify using a calibration curve prepared from derivatized standards.

-

Conclusion and Future Outlook

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is more than a mere chemical; it is an enabling tool for sensitive chemical analysis. By masterfully combining a high-performance fluorophore with a hyper-reactive leaving group, it provides a robust solution for the detection and quantification of carboxylic acids and other nucleophilic species. Its utility in metabolomics and drug discovery is well-established, particularly as a sample preparation agent for challenging analytes like epoxyeicosatrienoic acids.[9][12]

Future research may focus on tuning the photophysical properties of the naphthalimide core to create spectrally distinct versions of the reagent for multiplexed analysis or to enhance its biocompatibility for in-situ labeling applications in cellular systems.

References

-

Smolecule. (2023). Buy 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | 128651-50-3. Link

-

Wikipedia. (n.d.). Triflate. Link

-

Kamal, A., et al. (2015). Therapeutic applications of naphthalimide derivatives. ResearchGate. Link

-

RSC Publishing. (2025). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Link

-

MDPI. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. PMC. Link

-

PubChem. (n.d.). 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate. Link

-

Kamal, A., et al. (2012). Naphthalimide derivatives with therapeutic characteristics: A patent review. ResearchGate. Link

-

Kamal, A., et al. (2013). Naphthalimide derivatives with therapeutic characteristics: a patent review. PubMed. Link

-

Janezic, M., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed Central. Link

-

Biosynth. (n.d.). 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | 128651-50-3 | FN71964. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethanesulfonate Esters in Modern Organic Synthesis. Link

-

Chemicalbook. (2025). 2-(2,3-NAPHTHALIMINO)ETHYL TRIFLUOROMETHANESULFONATE | 128651-50-3. Link

-

Synchem. (n.d.). 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate NE-OTf. Link

-

Pearson+. (2024). A trifluoromethanesulfonate (triflate) can be used in a manner similar to a tosylate or a mesylate to.... Link

-

PubChem. (n.d.). 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate. Link

-

PubChem. (n.d.). Ethyl trifluoromethanesulphonate. Link

-

Benchchem. (n.d.). A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs. Mesylate. Link

-

Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naphthalimide derivatives with therapeutic characteristics: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triflate - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | 128651-50-3 [smolecule.com]

- 10. 2-(2,3-NAPHTHALIMINO)ETHYL TRIFLUOROMETHANESULFONATE | 128651-50-3 [chemicalbook.com]

- 11. 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | C15H10F3NO5S | CID 124968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate (CAS No. 128651-50-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, a versatile molecule with significant applications in analytical chemistry and potential relevance in drug development. This document delves into its chemical and physical properties, provides detailed protocols for its synthesis and application as a fluorescent labeling agent, explores its mechanism of action, and outlines essential safety and handling procedures. The guide is intended to serve as a valuable resource for researchers utilizing this compound in their work, providing both theoretical understanding and practical, field-proven insights.

Introduction: A Molecule of Dual Utility

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, hereafter referred to as "the compound," is a molecule characterized by two key functional domains: a planar, aromatic 2,3-naphthalimide group and a highly reactive ethyl trifluoromethanesulfonate (triflate) moiety. This unique structure endows it with a dual utility that has garnered interest in distinct scientific fields.

The naphthalimide core is a well-known fluorophore, and its derivatives are extensively studied for their applications as fluorescent probes, DNA intercalators, and pharmacologically active agents.[1][2] Naphthalimides are recognized for their significant pharmacological properties, serving as the core scaffold for numerous antitumor, anti-inflammatory, and antiviral agents.[1][2] The planar tricyclic ring system is primarily responsible for its ability to intercalate with DNA, thereby perturbing cellular processes.[1]

Conversely, the triflate group is one of the most effective leaving groups in organic chemistry, making the ethyl chain a potent electrophile susceptible to nucleophilic attack.[3] This high reactivity is the cornerstone of its application as a derivatizing agent. This guide will explore both facets of this intriguing molecule, with a primary focus on its established role as a pre-column fluorescent labeling agent for the sensitive detection of carboxylic acids in High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is essential for its effective use and handling. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 128651-50-3 | [4][5] |

| Molecular Formula | C₁₅H₁₀F₃NO₅S | [3][4] |

| Molecular Weight | 373.3 g/mol | [3][4] |

| Melting Point | 138-140 °C | [6] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO, Ethyl Acetate | [6] |

| Storage | Store at < -15°C, keep dry | [4] |

| IUPAC Name | 2-(1,3-dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate | [3] |

| SMILES | C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCOS(=O)(=O)C(F)(F)F | [3] |

Synthesis and Mechanism

The synthesis of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is a two-step process, beginning with the formation of a hydroxyethyl-naphthalimide precursor, followed by the introduction of the triflate group.

Synthesis of the Precursor: N-(2-hydroxyethyl)naphthalene-2,3-dicarboximide

The precursor alcohol is synthesized through a condensation reaction between 2,3-naphthalenedicarboxylic anhydride and ethanolamine. The lone pair of electrons on the nitrogen atom of ethanolamine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring, followed by a dehydration step to form the stable five-membered imide ring.

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)naphthalene-2,3-dicarboximide

-

Reagents and Solvents:

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-naphthalenedicarboxylic anhydride (1 equivalent) in toluene. b. Add ethanolamine (1 equivalent) to the solution. A catalytic amount of acetic acid or a molar equivalent of triethylamine can be added to facilitate the reaction.[7] c. Heat the reaction mixture to reflux for 3-4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. After the reaction is complete, allow the mixture to cool to room temperature. e. The product, N-(2-hydroxyethyl)naphthalene-2,3-dicarboximide, will precipitate out of the solution. f. Collect the solid product by filtration and wash with a small amount of cold toluene or hexane to remove any unreacted starting materials. g. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Triflation of N-(2-hydroxyethyl)naphthalene-2,3-dicarboximide

The final step is the conversion of the primary alcohol of the precursor to a triflate. This is achieved by reacting the alcohol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base, such as pyridine. The base deprotonates the alcohol, forming an alkoxide which then attacks the highly electrophilic sulfur atom of the triflic anhydride, displacing a triflate anion and forming the desired product.

Experimental Protocol: Synthesis of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate

-

Reagents and Solvents:

-

N-(2-hydroxyethyl)naphthalene-2,3-dicarboximide

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or another suitable non-nucleophilic base

-

Anhydrous sodium sulfate

-

-

Procedure: a. Dissolve N-(2-hydroxyethyl)naphthalene-2,3-dicarboximide (1 equivalent) in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Slowly add anhydrous pyridine (1.5 equivalents) to the solution. d. Add triflic anhydride (1.2 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition. e. Stir the reaction mixture at 0 °C for 4 hours, monitoring the reaction progress by TLC.[8] f. Upon completion, quench the reaction by the slow addition of cold water. g. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. h. Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. j. The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Diagram of Synthesis Workflow

Caption: Synthetic route to the target compound.

Application as a Fluorescent Labeling Agent

The primary application of this compound is as a pre-column derivatization reagent for the analysis of carboxylic acids by HPLC with fluorescence detection.[5] The highly reactive triflate group allows for a rapid and efficient reaction with the carboxylate anions of fatty acids and other carboxylic acids, forming a stable ester linkage and attaching the highly fluorescent naphthalimide tag.

The naphthalimide fluorophore exhibits strong absorption in the UV range and emits intense fluorescence, allowing for detection limits in the femtomole range.[9] This high sensitivity makes it an invaluable tool for the analysis of low-abundance carboxylic acids in complex biological matrices.

Mechanism of Derivatization

The derivatization reaction is a classic Sₙ2 nucleophilic substitution. The carboxylic acid is first deprotonated by a base to form a carboxylate anion, which then acts as a nucleophile. This carboxylate attacks the electrophilic carbon of the ethyl chain, displacing the triflate group, which is an excellent leaving group due to the high stability of the resulting triflate anion.

Diagram of Derivatization Mechanism

Caption: Sₙ2 mechanism of carboxylic acid derivatization.

Experimental Protocol: Fluorescent Labeling of Fatty Acids for HPLC Analysis

-

Reagents and Solutions:

-

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate solution (e.g., 1 mM in anhydrous acetonitrile).

-

Fatty acid standards or extracted sample containing fatty acids.

-

Base catalyst solution (e.g., tetraethylammonium carbonate in anhydrous acetonitrile).

-

HPLC-grade acetonitrile and water.

-

Formic acid or trifluoroacetic acid for mobile phase modification.

-

-

Sample Preparation: a. For biological samples, perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer). b. If analyzing total fatty acid content, saponify the lipid extract to release esterified fatty acids. c. Acidify the sample to protonate the fatty acids and then extract them into an organic solvent. d. Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization Procedure: a. Re-dissolve the dried fatty acid residue in a known volume of anhydrous acetonitrile. b. To an aliquot of the sample, add the base catalyst solution, followed by the derivatizing reagent solution. c. The reaction is typically rapid and can be completed within 10 minutes at room temperature.[10] d. After the reaction is complete, the mixture can be directly injected into the HPLC system or diluted if necessary.

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid), is employed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for the naphthalimide fluorophore. Based on similar naphthalimide derivatives, the excitation wavelength is expected to be in the range of 250-350 nm, and the emission wavelength in the range of 390-450 nm.[9][11][12]

-

Quantification: A calibration curve is constructed using known concentrations of derivatized fatty acid standards.

-

Potential as an Anti-inflammatory Agent

Beyond its utility in analytical chemistry, the naphthalimide core of the compound suggests potential pharmacological activity. Naphthalimide derivatives have been investigated as anti-inflammatory agents, with some studies indicating that they may act as inhibitors of cyclooxygenase (COX) enzymes.[4] COX enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.

Molecular docking studies on related phthalimide and naphthalimide derivatives have shown that these molecules can fit into the active site of COX-2.[11][13] The planar aromatic system can engage in hydrophobic and π-stacking interactions within the enzyme's active site, while specific substituents can form hydrogen bonds with key amino acid residues, such as Arg120 and Tyr355, leading to inhibition of the enzyme's activity.[12] While the specific inhibitory activity of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate against COX enzymes has not been extensively reported, its structural similarity to other known inhibitors suggests that this is a plausible area for further investigation.

Diagram of Potential COX Inhibition

Caption: Proposed mechanism of COX-2 inhibition.

Safety and Handling

As a reactive chemical, proper safety precautions must be observed when handling 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[14][15][16]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents. The recommended storage temperature is below -15°C.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is a molecule of significant utility for researchers in analytical chemistry, particularly for the sensitive detection of carboxylic acids. Its straightforward synthesis, high reactivity, and the excellent fluorescent properties of the naphthalimide tag make it a powerful tool. Furthermore, its structural features suggest potential for exploration in the field of drug discovery as an anti-inflammatory agent. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers with the knowledge necessary for its effective and safe utilization.

References

- Al-Suwaidan, I. A., et al. (2015). Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 92, 850-862.

- Zahra, M., et al. (2016). Synthesis, Biological Evaluation, Docking and QSAR Studies of Some Novel Naphthalimide Dithiocarbamate Analogs as Antitumor and Anti-Inflammatory Agents. Medicinal Chemistry, 6(12), 694-703.

-

PubChem. (n.d.). 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate. Retrieved from [Link]

- Babu, V. R., et al. (2021). Synthesis, molecular docking and pharmacological evaluations of novel naphthalene-pyrazoline hybrids as new orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 47, 128213.

- Ghorab, M. M., et al. (2013). Naphthalimide derivatives with therapeutic characteristics: a patent review.

- Banerjee, S., et al. (2014). Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents. Chemical Society Reviews, 43(11), 3685-3778.

-

Wikipedia. (n.d.). Trifluoromethanesulfonic anhydride. Retrieved from [Link]

- Analyst. (1993). Determination of carboxylic acids by high-performance liquid chromatography with 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate as a highly sensitive fluorescent labelling reagent. Analyst, 118(11), 1417-1420.

-

Carl ROTH. (n.d.). 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate. Retrieved from [Link]

-

LookChem. (n.d.). 2,3-NAPHTHALENEDICARBOXYLIC ANHYDRIDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-NAPHTHALENEDICARBOXYLIC ACID. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrophthalic Acid, 95%(TLC). Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Hydroxyethyl)phthalimide. Retrieved from [Link]

- MDPI. (2018).

- Google Patents. (n.d.). A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol.

- Google Patents. (n.d.). Synthesis of 2-(2-aminoethoxy) ethanol.

-

CONICET. (n.d.). New Chemoenzymatic Synthesis of (±)-N-(2-hydroxyethyl)-N,N-dime thyl- 2,3-bis(tetradecyloxy)-1-propanammonium Bromide (DMRIE). Retrieved from [Link]

- Chemical Research in Chinese Universities. (2006). Synthesis and Crystal Structure of N-(1'-Phenyl-2'-hydroxyethyl)-2,3-naphthylenedicarboximide. Chemical Research in Chinese Universities, 22(5), 598-601.

-

PrepChem.com. (n.d.). Synthesis of 2-hydroxy-naphthalene-3-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-HYDROXY-1-NAPHTHALDEHYDE. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 2-(2-Naphthyl)quinolines from Z-3-(2-Naphthyl)-3-chloro-2-propenal.

- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(12), 3192.

-

LookChem. (n.d.). Reaction of 2,3-NAPHTHALENEDICARBOXYLIC ANHYDRIDE. Retrieved from [Link]

- RSC Publishing. (2002). Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. Journal of the Chemical Society, Perkin Transactions 2, (8), 1435-1441.

-

Organic Synthesis. (n.d.). Alcohol to Triflate using Tf2O, base. Retrieved from [Link]

- Indian Academy of Sciences. (2015). Triflic Anhydride-Mediated Beckmann Rearrangement Reaction of β-Oximyl Amides: Access to 5-Iminooxazolines. Journal of Chemical Sciences, 127(1), 123-129.

-

ResearchGate. (n.d.). Trifluoromethanesulfonic (triflic) Anhydride. Retrieved from [Link]

-

ideXlab. (n.d.). Triflic Anhydride. Retrieved from [Link]

-

AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

- NIH. (2017). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2017, 8572147.

- PubMed. (2022). Determination of trans-fatty acids in food samples based on the precolumn fluorescence derivatization by high performance liquid chromatography.

- ResearchGate. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate.

- Semantic Scholar. (2000). A fluorimetric liquid chromatography for highly sensitive analysis of very long chain fatty acids as naphthoxyethyl derivatives. Journal of Pharmaceutical and Biomedical Analysis, 22(2), 293-300.

- RSC Publishing. (2009). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 8(10), 1437-1443.

- MDPI. (2020).

- ResearchGate. (1986). Synthesis and fluorescence of N-substituted-1,8-naphthalimides. Journal of the Chemical Society, Perkin Transactions 2, (2), 167-171.

- Semantic Scholar. (1987). Synthesis and photophysical properties of some N-substituted-1,8-naphthalimides. Dyes and Pigments, 8(2), 103-111.

-

ScholarWorks@BGSU. (n.d.). Electronic Properties Of 4-substituted Naphthalimides. Retrieved from [Link]

- PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1081-1093.

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- PubMed. (2005). 1H, 13C, and 73Ge NMR Spectral Analysis of Substituted Aryltrimethylgermanes. Magnetic Resonance in Chemistry, 43(11), 915-919.

-

ResearchGate. (n.d.). UV-vis absorption and emission spectra... Retrieved from [Link]

-

Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic UV-Vis absorption spectra... Retrieved from [Link]

-

arkat usa. (n.d.). naphthalimides: Solvent-controlled switching of fluorescence color and response to metal-cations. Retrieved from [Link]

-

SEKISUI Specialty Chemicals. (n.d.). Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl trifluoromethanesulphonate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate. Retrieved from [Link]

-

PubMed. (n.d.). Fluorogenic derivatization of peptides with naphthalene-2,3-dicarboxaldehyde/cyanide: optimization of yield and application in the determination of leucine-enkephalin spiked human plasma samples. Retrieved from [Link]

- RSC Publishing. (2018). Water-soluble naphthalene diimides: synthesis, optical properties, and colorimetric detection of biogenic amines. Organic Chemistry Frontiers, 5(17), 2569-2574.

-

Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. (n.d.). Retrieved from [Link]

-

NIH. (n.d.). Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing ethanol.

- Organic Syntheses. (2014). Organic Syntheses, 91, 39-51.

-

protocols.io. (2024). BAF_Protocol_015_ 3-NPH derivatization of short chain fatty acid. Retrieved from [Link]

-

Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | C15H10F3NO5S | CID 124968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-(2,3-NAPHTHALIMINO)ETHYL TRIFLUOROMETHANESULFONATE | 128651-50-3 [chemicalbook.com]

- 6. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 7. Cas 716-39-2,2,3-NAPHTHALENEDICARBOXYLIC ANHYDRIDE | lookchem [lookchem.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Crystal Structure of N-(1'-Phenyl-2'-hydroxyethyl)-2,3-naphthylenedicarboximide [crcu.jlu.edu.cn]

- 11. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. sekisui-sc.com [sekisui-sc.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

A Multi-Technique Approach to the Structure Elucidation of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate: A Technical Guide

Abstract

This technical guide provides a comprehensive, multi-technique strategy for the unambiguous structure elucidation of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate. This molecule, featuring a fluorescent naphthalimide core and a highly reactive trifluoromethanesulfonate (triflate) leaving group, is of significant interest as a synthetic intermediate and labeling agent. Given its specific functionalities, a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy is essential for complete characterization. This document outlines the logical workflow, provides detailed experimental protocols, and presents the predicted data that collectively confirm the molecular structure, ensuring the highest degree of scientific integrity for research and development professionals.

Introduction and Analytical Strategy

The target molecule, 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, possesses a distinct architecture comprising three key moieties: a planar 2,3-naphthalimide system, a flexible two-carbon ethyl linker, and a potent triflate functional group. The naphthalimide portion is known for its photophysical properties, making it a candidate for fluorescent probes, while the triflate is an excellent leaving group, rendering the compound a powerful alkylating agent in organic synthesis.

The successful elucidation of its structure hinges on a strategic, three-stage approach that validates not only the elemental composition but also the precise connectivity of every atom. Our strategy is as follows:

-

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) will be employed to determine the exact molecular weight and, consequently, the elemental formula.

-

Connectivity Mapping: A suite of NMR experiments (¹H, ¹³C, and ¹⁹F) will be used to map the carbon-hydrogen framework, establish neighbor relationships, and confirm the presence of the trifluoromethyl group.

-

Functional Group Identification: FTIR spectroscopy will provide definitive evidence for the key functional groups, such as the imide carbonyls and the sulfonate group.

This integrated approach ensures that the data from each technique cross-validates the others, leading to an unequivocal structural assignment.

Figure 1: Integrated workflow for the structure elucidation of the target compound.

Mass Spectrometry: Elemental Composition

Causality: The first step in any structure elucidation is to determine the elemental formula. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard. It provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of a unique elemental composition.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer operating in positive ion mode. The TOF analyzer is crucial for achieving high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 100-600. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and potentially the sodium adduct [M+Na]⁺. Use the instrument's software to calculate the elemental composition from the exact mass.

Predicted Data & Interpretation

The molecular formula for 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is C₁₅H₁₀F₃NO₅S . The expected monoisotopic mass can be precisely calculated. The observation of this mass with low ppm error in the HRMS spectrum provides strong, foundational evidence for the proposed structure.

| Ion Species | Calculated Exact Mass (Da) | Predicted m/z |

| [M] | 373.02318 | - |

| [M+H]⁺ | 374.03095 | 374.0310 |

| [M+Na]⁺ | 396.01290 | 396.0129 |

| Table 1: Predicted high-resolution mass spectrometry data. |

NMR Spectroscopy: The Connectivity Blueprint

Causality: NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. ¹H NMR reveals the proton environment and proximities, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR provides a simple, direct confirmation of the trifluoromethyl group.

Figure 2: Structure of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not provide a reference signal.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a rapid experiment due to the 100% natural abundance of ¹⁹F.

-

Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted Data & Interpretation

¹H NMR Spectrum:

-

Aromatic Region (δ 7.5-8.5 ppm): The six protons on the naphthalimide core will appear as a series of complex multiplets. Their specific shifts and coupling patterns will be characteristic of the 2,3-disubstituted naphthalene system.

-

Aliphatic Region (δ 4.0-5.0 ppm): The two methylene groups (-CH₂-CH₂-) of the ethyl linker will appear as two distinct signals. They are expected to be triplets due to coupling with each other.

-

N-CH₂- (δ ~4.2 ppm): This group is adjacent to the imide nitrogen and will be deshielded.

-

-CH₂-O (δ ~4.8 ppm): This group is attached to the highly electron-withdrawing triflate group, causing a significant downfield shift.

-

¹³C NMR Spectrum:

-

Carbonyl Carbons (δ ~165-170 ppm): The two equivalent imide carbonyl carbons will appear as a single peak in this region.

-

Aromatic Carbons (δ ~120-140 ppm): Multiple signals corresponding to the ten carbons of the naphthalene ring system will be observed.

-

Aliphatic Carbons (δ ~35-70 ppm):

-

N-CH₂- (δ ~38 ppm): The carbon attached to the nitrogen.

-

-CH₂-O (δ ~68 ppm): The carbon attached to the triflate oxygen, shifted downfield.

-

-

Trifluoromethyl Carbon (δ ~118 ppm): The carbon of the -CF₃ group will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹J_CF).

¹⁹F NMR Spectrum:

-

Trifluoromethyl Group (δ ~ -75 ppm): A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, relative to a CFCl₃ standard.

| Technique | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.5 - 8.5 | Multiplets | 6H, Naphthalimide Ar-H |

| ~4.8 | Triplet | 2H, -CH₂-O-Tf | |

| ~4.2 | Triplet | 2H, N-CH₂- | |

| ¹³C NMR | ~167 | Singlet | 2C, C=O |

| 120 - 140 | Multiple Singlets | 10C, Naphthalimide Ar-C | |

| ~118 | Quartet | 1C, -CF₃ | |

| ~68 | Singlet | 1C, -CH₂-O-Tf | |

| ~38 | Singlet | 1C, N-CH₂- | |

| ¹⁹F NMR | ~ -75 | Singlet | 3F, -CF₃ |

| Table 2: Summary of predicted NMR spectral data. |

FTIR Spectroscopy: Functional Group Confirmation

Causality: FTIR spectroscopy is ideal for rapidly confirming the presence of key functional groups whose vibrations correspond to specific energy absorptions in the infrared region. For this molecule, the imide carbonyls and the sulfonate group have highly characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-600 cm⁻¹.

-